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Cat. No.: B077157

Audience: Researchers, scientists, and professionals in microelectronics fabrication and
materials science.

Introduction:

In modern integrated circuits, copper has replaced aluminum as the primary interconnect
material due to its lower electrical resistivity and superior electromigration resistance. However,
copper readily diffuses into surrounding dielectric materials, particularly silicon-based insulators
like SiOz2, even at relatively low temperatures. This diffusion can lead to the formation of copper
silicide precipitates, which create deep-level defects in the silicon bandgap, degrading device
performance and causing premature failure. To prevent this, a thin diffusion barrier layer is
required between the copper interconnect and the dielectric.

Chromium diboride (Crz2B) has emerged as a promising candidate for this application. Itis a
"metallic ceramic” material that combines high thermal stability (melting point of 2200°C), good
electrical conductivity, and excellent resistance to diffusion.[1][2] Its effectiveness is particularly
notable when deposited as an amorphous thin film, as the absence of grain boundaries
eliminates fast diffusion paths for copper atoms.

These application notes provide a summary of the properties of CrzB thin films and detailed
protocols for their deposition and characterization as diffusion barriers for copper interconnects.
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The performance of a CrzB diffusion barrier is highly dependent on its deposition method and
resulting film properties. The following tables summarize key quantitative data for Crz2B thin
films.

Table 1: Electrical and Microstructural Properties of CrzB Thin Films

. Deposition . Electrical
Deposition Film L
Temperature . Resistivity Reference
Method . Microstructure
(°C) (nQ-cm)

Chemical Vapor

Deposition 200 - 400 Amorphous 105 - 450 [11[2]
(CVD)

Chemical Vapor Lower than

Deposition > 500 Nanocrystalline amorphous (not [1][2]
(CVvD) specified)

Physical Vapor

. Not Specified Not Specified Bulk Value: 56 [1][2]
Deposition (PVD)

Table 2: Representative Diffusion Barrier Performance (lllustrative)

Note: Specific failure temperatures for CrzB are not widely published. This table illustrates the
expected trend and testing outcomes for a typical amorphous metal-ceramic barrier.
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Barrier . Annealing
. Deposition ) .
Thickness Temperature Time (min) Result
Method

(nm) (°C)
Pass (No Cu

10 CVvD 500 30 o
Diffusion)
Pass (No Cu

10 CvD 600 30 o
Diffusion)
Failure (Cu

10 CvD 700 30 Diffusion
Detected)

] Pass (No Cu

20 Sputtering 600 30 o

Diffusion)
] Pass (No Cu

20 Sputtering 700 30 o
Diffusion)
Failure (Cu

20 Sputtering 800 30 Diffusion
Detected)

Experimental Protocols
Protocol 1: Deposition of Cr2B Thin Films by Chemical
Vapor Deposition (CVD)

This protocol describes the deposition of amorphous Cr2B thin films using a single-source
precursor, which is ideal for creating highly conformal coatings in high-aspect-ratio features like
trenches and vias.

Materials and Equipment:
o CVD Reactor with a radiative heater and temperature controller.
e High-vacuum pump system (base pressure < 1x10-° Torr).

 Single-source precursor: Bis(octahydrotriborato)chromium(ll) complex, Cr(BsHs)2.[1][2]
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e Substrates: Si(100) wafers with a 200 nm thermally grown or plasma-enhanced CVD
(PECVD) SiO:2 layer.

e Mass flow controllers for precursor vapor delivery.
Procedure:
e Substrate Preparation:

o Clean the SiO2/Si substrates using a standard RCA cleaning procedure or by sonication in
acetone, isopropanol, and deionized water.

o Dry the substrates with a nitrogen gun and place them on the substrate holder in the CVD
chamber.

e System Pump-Down:

o Evacuate the CVD chamber to a base pressure of at least 1x10~° Torr to minimize oxygen
and water vapor contamination.

e Substrate Heating:

o Heat the substrate to the desired deposition temperature (e.g., 200-400°C for amorphous
films).

o Allow the temperature to stabilize for 30 minutes. A thermocouple clipped to the sample
surface should be used for accurate temperature monitoring.[2]

e Precursor Delivery and Deposition:

o Heat the Cr(BsHs)2 precursor vessel to a temperature sufficient for sublimation and stable
vapor pressure.

o Introduce the precursor vapor into the chamber using a mass flow controller. The ideal
chemical vapor deposition reaction is: Cr(BsHs)2 — CrB2 + 2B2Hs + 2H2.[2]

o Maintain a constant chamber pressure during deposition (typically in the mTorr range).
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o The deposition rate will depend on precursor flow rate and substrate temperature.
Calibrate the rate to achieve the desired film thickness.

o Post-Deposition:

o After reaching the target thickness, stop the precursor flow and turn off the substrate
heater.

o Allow the substrate to cool to below 100°C under vacuum before venting the chamber with
nitrogen.

Protocol 2: Deposition of Cr2B Thin Films by Sputtering
(PVD)

This protocol describes a general method for depositing Cr2B films using magnetron sputtering,
a common physical vapor deposition (PVD) technique.

Materials and Equipment:

Sputter deposition system with a high-vacuum pump.

CrB2 composite target or separate Cr and B targets for co-sputtering.

High-purity Argon (Ar) gas.

Substrates: SiO2/Si wafers.

Power supply (DC or RF magnetron).
Procedure:
e Substrate Preparation:
o Clean and load the SiO2/Si substrates into the sputtering chamber.
e System Pump-Down:

o Evacuate the chamber to a base pressure of at least 5x10~7 Torr.
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e Pre-Sputtering:
o Introduce Ar gas into the chamber, maintaining a pressure of 3-10 mTorr.

o Ignite the plasma and pre-sputter the target(s) with the shutter closed for 5-10 minutes to
clean the target surface.

o Deposition:
o Open the shutter to begin deposition on the substrates.

o Typical sputtering parameters:

Power: 100-300 W (DC for conductive targets).

Ar Flow Rate: 10-50 sccm.

Pressure: 3-10 mTorr.

Substrate Temperature: Room temperature for amorphous films.
o Adjust deposition time to achieve the desired film thickness.
o Post-Deposition:
o Close the shutter, turn off the power supply, and stop the Ar gas flow.

o Allow the substrates to cool before venting the chamber.

Protocol 3: Evaluation of Diffusion Barrier Performance

This protocol outlines the procedure for testing the thermal stability and barrier effectiveness of
the deposited Cr2B films against copper diffusion.

Materials and Equipment:
e Sputtering system for copper deposition.

e Rapid thermal annealing (RTA) furnace or vacuum annealing furnace.
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Four-point probe.

Auger Electron Spectrometer (AES) or X-ray Photoelectron Spectrometer (XPS) with depth
profiling capability.

(Optional) Secondary lon Mass Spectrometer (SIMS) for higher sensitivity to Cu diffusion.

(Optional) Probe station and semiconductor parameter analyzer for MOS capacitor testing.
Procedure:

» Fabrication of Test Structure:

o Deposit the Cr2B barrier layer onto the SiO2/Si substrate using either Protocol 1 or 2.

o Without breaking vacuum if possible, deposit a 100-200 nm thick layer of copper onto the
Cr2B barrier. The resulting stack is Cu/Cr2B/SiO2/Si.

o Thermal Stressing (Annealing):
o Dice the wafer into smaller samples for annealing at different temperatures.

o Anneal the samples in a vacuum or inert (N2 or Ar) atmosphere for a fixed duration (e.g.,
30 minutes) at a range of temperatures (e.g., 400°C, 500°C, 600°C, 700°C, 800°C).

e Characterization of Barrier Failure:
o Sheet Resistance Measurement:

» Use a four-point probe to measure the sheet resistance of the Cu film on each annealed
sample.

» A sharp increase in sheet resistance indicates a reaction between Cu and Si (forming
higher resistivity copper silicide), signifying barrier failure.

o AES/XPS Depth Profiling:

» Perform depth profiling on the annealed samples, starting from the copper surface.
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= Monitor the elemental concentrations as a function of depth. Barrier failure is confirmed
by the detection of Cu signal within the Si substrate or Si within the Cu layer, indicating

inter-diffusion.

o (Optional) MOS Capacitor Electrical Testing:
» Fabricate a Metal-Oxide-Semiconductor (MOS) capacitor structure (Cu/Crz2B/SiO2/Si).

» Perform Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements before
and after Bias Thermal Stress (BTS) (e.g., 200°C with an applied electric field).

» A shift in the flat-band voltage or a significant increase in leakage current after BTS
indicates that Cu ions have diffused through the barrier and into the SiOz, degrading its

dielectric properties.

Visualizations
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Caption: Experimental workflow for Cr2B diffusion barrier fabrication and testing.
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Caption: Relationship between deposition parameters, film properties, and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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